molecular formula C39H74O5 B13732797 2-Oleoyl-3-stearoyl-sn-glycerol CAS No. 134731-52-5

2-Oleoyl-3-stearoyl-sn-glycerol

Cat. No.: B13732797
CAS No.: 134731-52-5
M. Wt: 623.0 g/mol
InChI Key: SAEPUUXWQQNLGN-XZRWTQCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oleoyl-3-stearoyl-sn-glycerol is a triacylglycerol (TAG) composed of oleic acid and stearic acid esterified to a glycerol backbone. This compound is a significant component of various natural fats and oils, and it plays a crucial role in the food industry, particularly in the production of cocoa butter and its substitutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oleoyl-3-stearoyl-sn-glycerol can be synthesized through the esterification of glycerol with oleic acid and stearic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol .

Industrial Production Methods

In industrial settings, this compound is produced through the interesterification of vegetable oils rich in oleic and stearic acids. This process involves the rearrangement of fatty acids on the glycerol backbone, often using enzymes like lipases to catalyze the reaction. The resulting product is then purified through processes such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Oleoyl-3-stearoyl-sn-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oleoyl-3-stearoyl-sn-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oleoyl-3-stearoyl-sn-glycerol involves its interaction with lipid bilayers and enzymes involved in lipid metabolism. It can be hydrolyzed by lipases to release free fatty acids, which are then utilized in various metabolic pathways. The compound’s ability to form stable emulsions makes it valuable in drug delivery systems, where it can encapsulate and release active pharmaceutical ingredients in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oleoyl-3-stearoyl-sn-glycerol is unique due to its specific combination of oleic and stearic acids, which imparts distinct physical and chemical properties. This combination allows it to form stable polymorphic forms and exhibit desirable melting behavior, making it particularly valuable in the food and pharmaceutical industries .

Properties

CAS No.

134731-52-5

Molecular Formula

C39H74O5

Molecular Weight

623.0 g/mol

IUPAC Name

[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate

InChI

InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-/t37-/m1/s1

InChI Key

SAEPUUXWQQNLGN-XZRWTQCASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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